1,8-Diiodoperfluorooctane

Catalog No.
S795671
CAS No.
335-70-6
M.F
C8F16I2
M. Wt
653.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Diiodoperfluorooctane

CAS Number

335-70-6

Product Name

1,8-Diiodoperfluorooctane

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1,8-diiodooctane

Molecular Formula

C8F16I2

Molecular Weight

653.87 g/mol

InChI

InChI=1S/C8F16I2/c9-1(10,3(13,14)5(17,18)7(21,22)25)2(11,12)4(15,16)6(19,20)8(23,24)26

InChI Key

SRDQTCUHAMDAMG-UHFFFAOYSA-N

SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F

The exact mass of the compound 1,8-Diiodoperfluorooctane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

1,8-Diiodoperfluorooctane is a symmetrical, fully fluorinated eight-carbon alkane capped with reactive iodine atoms at both termini. Unlike its shorter-chain counterparts, it is a stable solid at room temperature with a melting point of 73–77 °C and a boiling point of 222 °C at 760 mmHg[1]. In industrial and laboratory procurement, it is primarily sourced as a bidentate halogen bond donor for supramolecular self-assembly, a telechelic chain transfer agent in iodine transfer polymerization for fluoroelastomers, and a fluorous-phase processing additive. Its dual terminal iodines and highly hydrophobic C8 perfluorinated core provide distinct cross-linking and phase-separation capabilities that cannot be replicated by mono-iodinated analogs or non-fluorous cross-linkers [2].

Substituting 1,8-diiodoperfluorooctane with shorter diiodoperfluoroalkanes (such as 1,4-diiodoperfluorobutane or 1,6-diiodoperfluorohexane) fundamentally alters both handling protocols and downstream material properties. Shorter analogs are liquids or low-melting solids at room temperature (e.g., 1,4-diiodoperfluorobutane melts at -9 °C), introducing volatility and gravimetric dosing challenges during large-scale synthesis [1]. In polymerization workflows, replacing the C8 spacer with a C4 or C6 spacer alters the cross-link density and the flexibility of the resulting fluoroelastomer network [2]. Furthermore, substituting with mono-iodides (like perfluorooctyl iodide) completely eliminates the bidentate halogen bonding capacity required for chain extension, network formation, and the creation of highly ordered supramolecular architectures such as lamellae-within-cylinder structures [3].

Gravimetric Dosing Stability and Phase State Advantage

1,8-Diiodoperfluorooctane presents a significant handling advantage in manufacturing environments due to its solid state at standard conditions (melting point 73–77 °C). In contrast, the widely used in-class comparator 1,4-diiodoperfluorobutane is a liquid (melting point -9 °C), and 1,6-diiodoperfluorohexane is a borderline low-melting solid/liquid (melting point 25–30 °C) [1]. This thermal stability eliminates the vapor pressure complications and light-sensitivity degradation rates typically associated with liquid perfluoroalkyl iodides.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data73–77 °C (Stable solid)
Comparator Or Baseline1,4-diiodoperfluorobutane (-9 °C, liquid) and 1,6-diiodoperfluorohexane (25–30 °C, liquid/solid)
Quantified Difference43 to 86 °C higher melting point than shorter-chain analogs
ConditionsStandard atmospheric pressure (760 mmHg)

Allows for precise gravimetric weighing and extended shelf-life stability without the need for specialized volatile liquid handling systems.

Bidentate Halogen Bonding Strength in Solid Phase Extraction

The dual terminal iodine atoms of 1,8-diiodoperfluorooctane provide exceptionally strong C-I···Cl(-) halogen-bonding interactions compared to mono-iodinated baselines. When evaluated on strong anion exchange (SAX) sorbents, 1,8-diiodoperfluorooctane achieved extraction recoveries exceeding 80% from a 5 ng/mL spiked sample, whereas perfluoroalkyl monoiodides exhibited drastically weaker adsorptivities [1].

Evidence DimensionExtraction recovery via SAX sorbent
Target Compound Data>80% recovery
Comparator Or BaselinePerfluoroalkyl monoiodides (weak/negligible recovery)
Quantified DifferenceSignificant quantitative retention advantage driven by bidentate vs monodentate interaction
Conditions100 mL sample spiked with 5 ng/mL analyte mixture extracted from n-hexane

Proves the necessity of the diiodo structure for applications requiring strong, stable halogen-bonded networks or high-affinity fluorous phase separation.

Directed Self-Assembly of Block Copolymers

1,8-Diiodoperfluorooctane acts as a highly specific structure-directing agent in block copolymers through halogen bonding. When complexed with poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP) at a 1:1 I/N atomic ratio, it drives the formation of a highly ordered lamellae-within-cylinder structure [1]. The specific C8 perfluorinated chain length provides the exact steric and fluorous-phase volume fraction required to stabilize this complex morphology, which is not reliably achieved with shorter (C4) chain lengths.

Evidence DimensionSupramolecular morphology formation
Target Compound DataLamellae-within-cylinder nanostructure (1:1 I/N ratio)
Comparator Or BaselineUncomplexed PS-b-P4VP or shorter diiodo-alkanes (disordered or simple lamellar structures)
Quantified DifferenceInduction of hierarchical sub-10 nm periodicity
ConditionsSolvent evaporation from chloroform, room temperature

Validates the compound as a critical procurement choice for advanced materials research requiring precise supramolecular nanolithography.

Chain Transfer Efficacy in Fluoroelastomer Polymerization

In the synthesis of perfluoroelastomers via iodine transfer polymerization, α,ω-diiodoperfluoroalkanes are used to introduce terminal cross-linking sites. 1,8-Diiodoperfluorooctane provides an 8-carbon perfluorinated spacer between the reactive iodine termini [1]. Compared to the 4-carbon spacer of 1,4-diiodoperfluorobutane, the C8 chain increases the distance between cross-link nodes in the final cured network, directly altering the glass transition temperature (Tg) and mechanical flexibility of the resulting high-performance rubber.

Evidence DimensionPerfluorinated spacer length in cross-linked networks
Target Compound Data8-carbon spacer (C8F16)
Comparator Or Baseline1,4-diiodoperfluorobutane (4-carbon spacer, C4F8)
Quantified Difference100% increase in spacer chain length
ConditionsEmulsion polymerization under pressure (0.5 to 5.0 MPa, 30 to 100 °C)

Allows polymer chemists to procure a specific chain-transfer agent to engineer the desired mechanical flexibility and thermal properties of fluoroelastomers.

Telechelic Precursor for Fluoroelastomer Production

Directly utilizing its role as an iodine transfer agent, this compound is procured for synthesizing high-performance perfluoroelastomers where a longer C8 flexible spacer is required to tune the cross-link density and low-temperature flexibility of the final rubber[1].

Halogen-Bonded Supramolecular Nanolithography

Leveraging its strong bidentate halogen bonding and specific fluorous volume, it is an effective additive for directing the self-assembly of block copolymers (like PS-b-P4VP) into complex hierarchical structures such as lamellae-within-cylinders for membrane and lithography applications[2].

Selective Solid Phase Extraction (SPE)

Based on its >80% recovery rates on SAX sorbents, it is utilized as a model compound or bridging ligand in analytical workflows designed to isolate or separate perfluorinated compounds via strong C-I···Cl(-) halogen bonding [3].

Morphology Additive in Non-Fullerene Solar Cells

Procured as a fluorous-phase processing additive to improve micro-phase separation between polymer donors and perfluoroalkyl-substituted conjugated polymer acceptors, enhancing charge generation in all-polymer solar cells [4].

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,8-Diiodoperfluorooctane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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